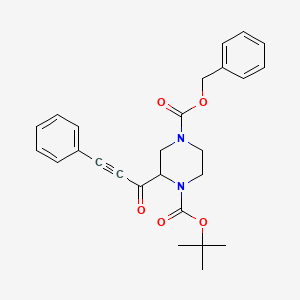
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate
描述
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate is an organic compound with the molecular formula C22H30N2O4. It is a white, crystalline solid that is soluble in organic solvents and is used in a wide range of scientific research applications. This compound has been studied extensively due to its unique structure and its ability to bind to proteins, making it a useful tool in the study of protein-protein interactions.
科学研究应用
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate has been used in a wide range of scientific research applications. It has been used in studies of protein-protein interactions, as it binds to proteins and can be used to study the structure and function of proteins. It has also been used in studies of enzyme inhibition, as it can be used to inhibit enzymes and thus study their function. In addition, it has been used in studies of cell signaling pathways, as it can be used to study the effect of different compounds on cell signaling pathways. Finally, it has been used in studies of drug design, as it can be used to design new drugs with specific properties.
作用机制
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate binds to proteins through hydrogen bonding and hydrophobic interactions. It binds to the active site of the protein, blocking the binding of other molecules and thus inhibiting the activity of the protein. It can also interact with other molecules, such as DNA, and can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the activity of proteins involved in cell signaling pathways, such as phosphatases and kinases. Finally, it has been shown to bind to DNA and can be used to study the structure and function of DNA.
实验室实验的优点和局限性
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. It is also relatively non-toxic and has few side effects. However, it is relatively expensive, and it is not as effective as some other compounds for certain applications. In addition, it is not very soluble in water, making it difficult to use in some experiments.
未来方向
There are a variety of potential future directions for research using 4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate. It could be used to study the structure and function of proteins and enzymes, as well as the effect of different compounds on cell signaling pathways. It could also be used to design new drugs with specific properties, such as the ability to bind to specific proteins or enzymes. Finally, it could be used to study the structure and function of DNA, as well as the effect of different compounds on DNA structure and function.
属性
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(3-phenylprop-2-ynoyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-26(2,3)33-25(31)28-17-16-27(24(30)32-19-21-12-8-5-9-13-21)18-22(28)23(29)15-14-20-10-6-4-7-11-20/h4-13,22H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUAOMHUHRQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



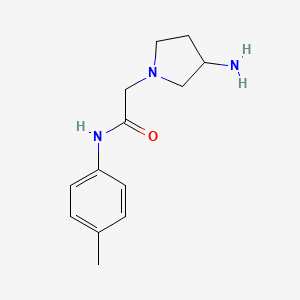
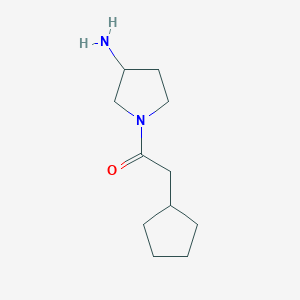
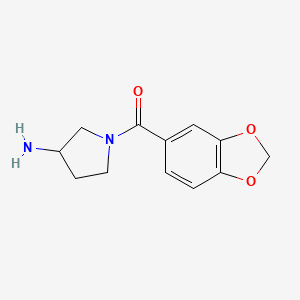
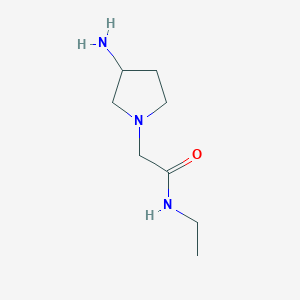

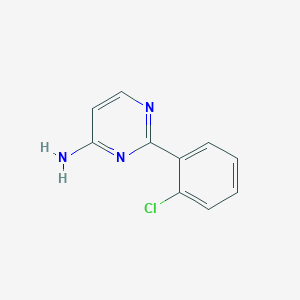





![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)

![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate](/img/structure/B1468184.png)